molecular formula C6H11NO2 B1231720 3-Methyl-pyrrolidine-3-carboxylic acid CAS No. 885953-27-5

3-Methyl-pyrrolidine-3-carboxylic acid

Cat. No. B1231720
M. Wt: 129.16 g/mol
InChI Key: JXNPHMVNQPDXQI-UHFFFAOYSA-N
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Description

“3-Methyl-pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1427203-57-3 . It has a molecular weight of 129.16 . The IUPAC name for this compound is (S)-3-methylpyrrolidine-3-carboxylic acid . It is stored in a dark place, sealed in dry, at 2-8 degrees Celsius .


Synthesis Analysis

The synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids can be achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .


Molecular Structure Analysis

The molecular structure of “3-Methyl-pyrrolidine-3-carboxylic acid” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

“3-Methyl-pyrrolidine-3-carboxylic acid” is a solid substance .

Scientific Research Applications

Drug Discovery

Field

Medicinal Chemistry Application: Pyrrolidine, the core structure of 3-methylpyrrolidine-3-carboxylic Acid, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Methods: The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, are used to explore the pharmacophore space due to sp3-hybridization . Results: The introduction of a chiral pyrrolidine into molecules promotes selectivity towards CK1 receptors .

Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives

Field

Organic Chemistry Application: The synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids . Methods: Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed . Results: Using the developed reaction method, 5-methylpyrrolidine-3-carboxylic acid with 97% ee was obtained in two steps .

Synthesis of 1,8-dioxo-1,2,7,8-tetrahydro-2,7,10-triaza-anthracene-4,5-dicarbaldehydes (DOTTADs)

Field

Organic Chemistry Application: 2-Methylpyridine-3-carboxylic acid, a compound similar to 3-methylpyrrolidine-3-carboxylic Acid, has been used in the synthesis of DOTTADs . Methods: The specific methods of synthesis are not detailed in the source, but it likely involves complex organic reactions . Results: The synthesis of DOTTADs and their imines has been successfully achieved .

Modification of Nanoparticles and Nanostructures

Field

Nanotechnology Application: Carboxylic acids, which include 3-methylpyrrolidine-3-carboxylic Acid, can be used to modify the surface of nanoparticles and nanostructures . Methods: The carboxylic acid group can bind to the surface of nanoparticles, altering their properties . Results: This modification can lead to new materials with unique properties .

Treatment of Breast Cancer

Field

Medicinal Chemistry Application: Compared with 3-S-methylpyrrolidine or an unsubstituted pyrrolidine, 3-R-methylpyrrolidine promotes a pure ERα antagonist and selective ER degrader (PA-SERD) for the treatment of breast cancer . Methods: The introduction of a chiral pyrrolidine into molecules promotes selectivity towards CK1 receptors . Results: This approach has shown promise in the treatment of breast cancer .

Synthesis of Thieno[3,4-b]pyridin-5-one

Field

Organic Chemistry Application: 2-Methylpyridine-3-carboxylic acid, a compound similar to 3-methylpyrrolidine-3-carboxylic Acid, has been used in the synthesis of 7,7-dichloro-5,7-dihydro-thieno[3,4-b]pyridin-5-one . Methods: The specific methods of synthesis are not detailed in the source, but it likely involves complex organic reactions . Results: The synthesis of 7,7-dichloro-5,7-dihydro-thieno[3,4-b]pyridin-5-one has been successfully achieved .

Safety And Hazards

The safety information for “3-Methyl-pyrrolidine-3-carboxylic acid” indicates that it has hazard statements H302-H317 . Precautionary measures include avoiding contact with skin and eyes, and avoiding ingestion and inhalation .

Future Directions

The future directions for “3-Methyl-pyrrolidine-3-carboxylic acid” could involve the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring is one of the most significant features that can guide medicinal chemists in this direction .

properties

IUPAC Name

3-methylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(5(8)9)2-3-7-4-6/h7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNPHMVNQPDXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393167
Record name 3-Methyl-pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-pyrrolidine-3-carboxylic acid

CAS RN

885953-27-5
Record name 3-Methyl-pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Cooper, A Llinas, P Hansen, M Caffrey… - Journal of Medicinal …, 2020 - ACS Publications
Muscle atrophy and cachexia are common comorbidities among patients suffering from cancer, chronic obstructive pulmonary disease, and several other chronic diseases. The peptide …
Number of citations: 12 pubs.acs.org
D Chen, X Tan, W Chen, Y Liu, C Li, J Wu… - Journal of Medicinal …, 2022 - ACS Publications
Chronic hepatitis B virus (HBV) infection is a worldwide disease that causes thousands of deaths per year. Currently, there is no therapeutic that can completely cure already infected …
Number of citations: 1 pubs.acs.org

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